2-(isopropylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole
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Overview
Description
The compound “2-(isopropylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole” is a complex organic molecule. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The molecule also contains a phenyl group (a ring of six carbon atoms, akin to benzene), a trifluoromethoxy group (which includes a carbon atom bonded to three fluorine atoms and one oxygen atom), and an isopropylthio group (which includes a carbon structure attached to a sulfur atom) .
Chemical Reactions Analysis
The reactivity of this compound would depend on its molecular structure. The imidazole ring, for example, is a site of high electron density and could be involved in various chemical reactions. The trifluoromethoxy group might also influence the compound’s reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethoxy group could affect the compound’s polarity, solubility, and boiling point .Scientific Research Applications
Pharmacophore Design of p38α MAP Kinase Inhibitors
Imidazole derivatives, including tri- and tetra-substituted scaffolds, are recognized as selective inhibitors of p38 mitogen-activated protein (MAP) kinase, which plays a significant role in proinflammatory cytokine release. The design, synthesis, and activity studies of these inhibitors are grounded in a wealth of crystal structures of p38 complexed with small organic ligands. These inhibitors typically replace the adenosine 5'-triphosphate (ATP) in its binding pocket, aiming for higher binding selectivity and potency by accommodating pyridine substituents in the hydrophobic region II. This approach highlights the structural versatility and therapeutic potential of imidazole derivatives in the context of inflammation and cytokine modulation (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Antimicrobial Activity of Imidazoles
Imidazole derivatives have been explored for their antimicrobial potential, addressing the need for new therapeutic agents against resistant microbial strains. The review of contact sensitivity to imidazoles underscores their utility in antimycotic therapy, despite relative infrequency of allergic contact reactions. This research underscores the antimicrobial relevance of imidazole derivatives, particularly in the context of dermatological applications (Dooms-Goossens, Matura, Drieghe, & Degreeef, 1995).
Imidazole-Based Antioxidant Activity
The exploration of antioxidant capacity assays, including those involving imidazole derivatives, reflects the ongoing interest in identifying compounds with potential therapeutic benefits against oxidative stress-related pathologies. Imidazole derivatives are among the compounds assessed for their capacity to quench free radicals and support cellular antioxidant defenses, contributing to a broader understanding of their potential health benefits (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Synthesis and Transformation of Imidazole Derivatives
Research on the synthesis and chemical transformations of imidazole derivatives, including phosphorylated variants, provides insight into the versatile chemistry of these compounds. These studies contribute to the development of new synthetic methodologies and the discovery of compounds with potential biological activities, highlighting the rich chemistry of imidazoles and their relevance in drug development (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).
Mechanism of Action
Without specific context (such as the compound’s use in a biological system or a chemical reaction), it’s difficult to discuss the mechanism of action. If this compound were used as a drug or a catalyst, for example, its mechanism of action would depend on how it interacts with other molecules in the system .
Future Directions
Properties
IUPAC Name |
5-phenyl-2-propan-2-ylsulfanyl-1-[4-(trifluoromethoxy)phenyl]imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2OS/c1-13(2)26-18-23-12-17(14-6-4-3-5-7-14)24(18)15-8-10-16(11-9-15)25-19(20,21)22/h3-13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKEKMIBFYWZPGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC=C(N1C2=CC=C(C=C2)OC(F)(F)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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